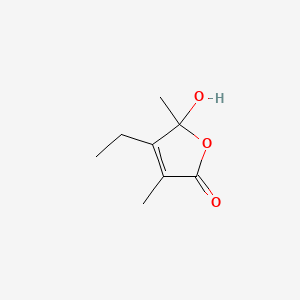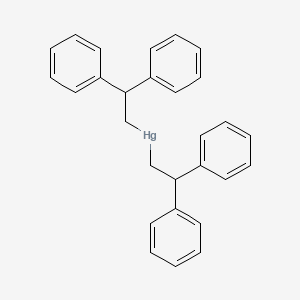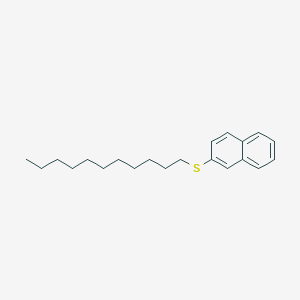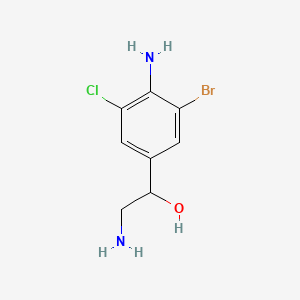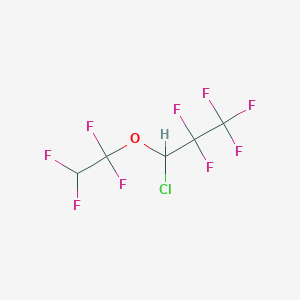
3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is a fluorinated organic compound with the molecular formula C₅H₂ClF₉O. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various industrial applications due to its stability and reactivity.
Métodos De Preparación
The synthesis of 3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane typically involves the reaction of chlorinated and fluorinated precursors under controlled conditions. One common method involves the reaction of 3-chloro-1,1,1,2,2-pentafluoropropane with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Análisis De Reacciones Químicas
3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Hydrolysis: In the presence of water and a suitable catalyst, the compound can undergo hydrolysis to form corresponding alcohols and acids.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents employed .
Aplicaciones Científicas De Investigación
3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug delivery systems due to its stability and reactivity.
Industry: It is used in the production of specialty chemicals, coatings, and materials that require high chemical resistance and stability
Mecanismo De Acción
The mechanism of action of 3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane involves its interaction with molecular targets through its reactive functional groups. The chlorine and fluorine atoms can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The compound’s high electronegativity and stability make it a valuable tool in studying reaction mechanisms and pathways .
Comparación Con Compuestos Similares
3-Chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane can be compared with other similar fluorinated compounds, such as:
1,3-Dichloro-1,1,2,2,3-pentafluoropropane: This compound has similar fluorine content but differs in its chlorine substitution pattern, leading to different reactivity and applications.
1,1,1,2,2-Pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane:
1-Propene, 3-chloro-1,1,2,3,3-pentafluoro-: This compound has a different carbon backbone structure, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which imparts unique chemical properties and makes it suitable for specialized applications.
Propiedades
Número CAS |
50807-73-3 |
|---|---|
Fórmula molecular |
C5H2ClF9O |
Peso molecular |
284.51 g/mol |
Nombre IUPAC |
3-chloro-1,1,1,2,2-pentafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane |
InChI |
InChI=1S/C5H2ClF9O/c6-1(3(9,10)5(13,14)15)16-4(11,12)2(7)8/h1-2H |
Clave InChI |
PDDJVZGCNXDBPD-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(F)F)(F)F)(OC(C(F)F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butane, 1,1'-[(2-bromoethylidene)bis(oxy)]bis-](/img/structure/B14659996.png)
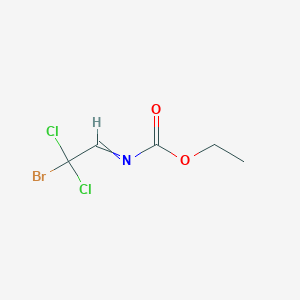
![Trimethyl-[3-(prop-2-enoylamino)propyl]azanium](/img/structure/B14660008.png)
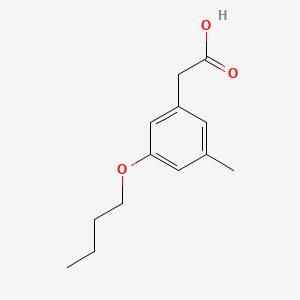
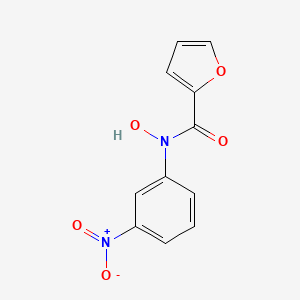
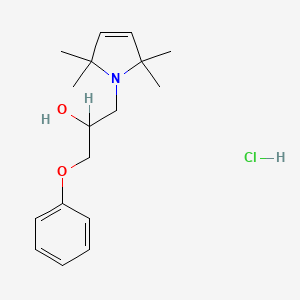
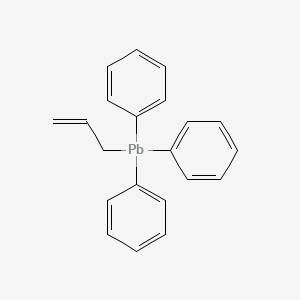
![2-[(4-Methylphenyl)methyl]aniline](/img/structure/B14660040.png)
